(4,4-Difluorocyclohex-1-en-1-yl)boronic acid

Catalog No.
S1963219
CAS No.
1401165-15-8
M.F
C6H9BF2O2
M. Wt
161.94
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4,4-Difluorocyclohex-1-en-1-yl)boronic acid

CAS Number

1401165-15-8

Product Name

(4,4-Difluorocyclohex-1-en-1-yl)boronic acid

IUPAC Name

(4,4-difluorocyclohexen-1-yl)boronic acid

Molecular Formula

C6H9BF2O2

Molecular Weight

161.94

InChI

InChI=1S/C6H9BF2O2/c8-6(9)3-1-5(2-4-6)7(10)11/h1,10-11H,2-4H2

InChI Key

UBVNILVKTTUUJH-UHFFFAOYSA-N

SMILES

B(C1=CCC(CC1)(F)F)(O)O

Canonical SMILES

B(C1=CCC(CC1)(F)F)(O)O

(4,4-Difluorocyclohex-1-en-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclohexene ring that has two fluorine substituents at the 4-position. This unique structure imparts distinctive chemical properties and potential reactivity, making it an interesting candidate for various chemical applications, particularly in organic synthesis and medicinal chemistry.

  • Mildly air and moisture sensitive []. It is recommended to store the compound under inert atmosphere and dry conditions.
  • May decompose upon heating, potentially releasing harmful fumes.
  • May cause skin or eye irritation upon contact.

The chemical reactivity of (4,4-Difluorocyclohex-1-en-1-yl)boronic acid is primarily influenced by its boronic acid moiety, which can participate in several types of reactions:

  • Suzuki Coupling Reactions: This compound can act as a coupling partner in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds. The presence of the difluorocyclohexene moiety may enhance selectivity and reactivity due to steric and electronic effects.
  • Acid-Base Reactions: The boronic acid group can donate a proton, making the compound acidic. This property allows it to participate in acid-base reactions, potentially forming boronate esters with alcohols.
  • Nucleophilic Addition: The double bond in the cyclohexene ring can undergo nucleophilic addition reactions, which may be facilitated by the electron-withdrawing effects of the fluorine atoms.

The synthesis of (4,4-Difluorocyclohex-1-en-1-yl)boronic acid typically involves several steps:

  • Formation of Cyclohexene: The cyclohexene framework can be synthesized through elimination reactions from appropriate precursors.
  • Fluorination: The introduction of fluorine atoms at the 4-position can be achieved using electrophilic fluorination methods or via nucleophilic substitution reactions with fluorinated reagents.
  • Boration: Finally, the incorporation of the boronic acid functional group can be performed using boron reagents such as boron trihalides followed by hydrolysis to yield the desired boronic acid.

These synthetic routes can be optimized based on available starting materials and desired yields.

(4,4-Difluorocyclohex-1-en-1-yl)boronic acid has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
  • Medicinal Chemistry: Due to its unique structure, it may have applications in drug development, particularly in designing inhibitors for therapeutic targets.
  • Material Science: The compound could also find use in developing new materials with specific electronic or optical properties due to its organoboron framework.

Interaction studies involving (4,4-Difluorocyclohex-1-en-1-yl)boronic acid are essential for understanding its biological mechanisms and potential therapeutic effects. These studies could include:

  • Binding Affinity Assessments: Evaluating how well this compound binds to specific proteins or enzymes involved in disease pathways.
  • In Vivo Studies: Conducting animal studies to assess pharmacokinetics and pharmacodynamics could provide insights into its efficacy and safety profiles.

Such studies would help establish a clearer understanding of its practical applications and therapeutic potential.

Several compounds share structural similarities with (4,4-Difluorocyclohex-1-en-1-yl)boronic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Fluorophenylboronic AcidAromatic ring with a boronic acid groupKnown for high reactivity in cross-coupling reactions
3,5-Difluorophenylboronic AcidAromatic ring with two fluorine substituentsExhibits unique electronic properties affecting reactivity
2-(Difluoromethyl)phenylboronic AcidDifluoromethyl group on an aromatic ringPotentially useful in medicinal chemistry applications
3-(Trifluoromethyl)phenylboronic AcidTrifluoromethyl group enhancing lipophilicityIncreased potency against certain biological targets

The uniqueness of (4,4-Difluorocyclohex-1-en-1-yl)boronic acid lies in its cyclohexene structure combined with difluorination, which may result in distinct steric and electronic properties compared to these similar compounds. Further research is needed to explore these differences and their implications for chemical reactivity and biological activity.

Dates

Last modified: 04-14-2024

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